An In-depth Technical Guide to the Chemical Properties of 3-(Pyridin-2-yl)propan-1-amine
An In-depth Technical Guide to the Chemical Properties of 3-(Pyridin-2-yl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Pyridin-2-yl)propan-1-amine. This bifunctional molecule, incorporating a primary amine and a pyridine ring, serves as a versatile building block in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, spectroscopic profile, and reactivity. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its role as a precursor to compounds with notable biological activities, particularly as potential Selective Serotonin Reuptake Inhibitors (SSRIs).
Chemical and Physical Properties
3-(Pyridin-2-yl)propan-1-amine, also known as 3-(2-pyridyl)propylamine, is a colorless to light yellow liquid at room temperature. Its core structure consists of a propane chain substituted with a primary amine at one end and a pyridine ring at the other. This unique arrangement of a basic aliphatic amine and an aromatic heterocyclic amine imparts distinct chemical characteristics and reactivity.
Identifiers and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | 3-(Pyridin-2-yl)propan-1-amine | [1] |
| CAS Number | 15583-16-1 | [1][2] |
| Molecular Formula | C₈H₁₂N₂ | [1][2] |
| Molecular Weight | 136.19 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | |
| InChI | InChI=1S/C8H12N2/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6,9H2 | [1] |
| InChIKey | UGYRJDSEKCYZKI-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=NC(=C1)CCCN | [1] |
Physicochemical Data
| Property | Value (Predicted/Computed) | Reference(s) |
| Boiling Point | 227.5 ± 23.0 °C at 760 mmHg | |
| Density | 1.003 ± 0.06 g/cm³ | |
| pKa | 9.88 ± 0.10 | |
| LogP | 0.5 | [1] |
| Topological Polar Surface Area | 38.9 Ų | [1] |
Note: Experimental data for melting point and solubility in various solvents are not currently available in published literature.
Spectroscopic Profile
Spectroscopic analysis is crucial for the identification and characterization of 3-(Pyridin-2-yl)propan-1-amine. While a comprehensive set of published spectra for this specific compound is limited, typical spectroscopic features can be predicted based on its structural components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the downfield region (δ 7.0-8.5 ppm). The protons of the propyl chain will appear in the upfield region. The methylene group adjacent to the pyridine ring (C3-H) would likely be the most deshielded of the aliphatic protons, followed by the methylene group adjacent to the amine (C1-H). The central methylene group (C2-H) would appear as a multiplet due to coupling with the adjacent CH₂ groups. The amine protons (-NH₂) would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbons of the pyridine ring and the three carbons of the propyl chain. The pyridine carbons will resonate in the aromatic region (δ 120-160 ppm). The aliphatic carbons will be found in the upfield region (δ 20-50 ppm). The carbon attached to the nitrogen of the pyridine ring (C2 of pyridine) is expected to be the most downfield of the pyridine carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 3-(Pyridin-2-yl)propan-1-amine will exhibit characteristic absorption bands for its functional groups:
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N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations.
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C-H Stretching: Aromatic C-H stretching from the pyridine ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain will be observed just below 3000 cm⁻¹.
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N-H Bending: A scissoring vibration for the primary amine is expected around 1590-1650 cm⁻¹.
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C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyridine ring will be present in the 1400-1600 cm⁻¹ region.
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C-N Stretching: The C-N stretching of the aliphatic amine will likely be in the 1000-1200 cm⁻¹ range.
Mass Spectrometry (MS)
In mass spectrometry, 3-(Pyridin-2-yl)propan-1-amine is expected to show a molecular ion peak [M]⁺ at m/z 136. The fragmentation pattern would likely involve cleavage of the propyl chain. A prominent fragment would be the tropylium-like ion resulting from the cleavage of the C-C bond beta to the pyridine ring. Another characteristic fragmentation would be the loss of an amino group or cleavage at the C-C bond alpha to the amine group.[3][4]
Synthesis and Reactivity
3-(Pyridin-2-yl)propan-1-amine can be synthesized through several established synthetic routes. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable intermediate.
Synthetic Protocols
Several synthetic strategies can be employed to prepare 3-(Pyridin-2-yl)propan-1-amine. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Reduction of 3-(Pyridin-2-yl)propanenitrile
A common and efficient method is the reduction of 3-(pyridin-2-yl)propanenitrile.
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Reaction Scheme:
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Detailed Protocol:
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In a round-bottom flask, dissolve 3-(pyridin-2-yl)propanenitrile in a suitable solvent such as anhydrous ethanol or tetrahydrofuran (THF).
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Add a reducing agent. Common choices include lithium aluminum hydride (LiAlH₄) in THF or catalytic hydrogenation using Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.
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If using LiAlH₄, the reaction is typically stirred at room temperature or under reflux for several hours. Careful quenching with water and aqueous sodium hydroxide is then required.
-
For catalytic hydrogenation, the reaction mixture is subjected to hydrogen gas pressure (typically 50 psi) in a hydrogenation apparatus and stirred until the reaction is complete.
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After completion, the reaction mixture is filtered to remove the catalyst (for hydrogenation) or worked up with an aqueous solution.
-
The crude product is then purified by distillation under reduced pressure or by column chromatography on silica gel.
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Method 2: Gabriel Synthesis
The Gabriel synthesis provides a classic method for preparing primary amines from alkyl halides.
-
Reaction Scheme:
-
Py-CH₂CH₂CH₂-Br + Potassium Phthalimide → Py-CH₂CH₂CH₂-N(CO)₂C₆H₄
-
Py-CH₂CH₂CH₂-N(CO)₂C₆H₄ + Hydrazine → Py-CH₂CH₂CH₂NH₂
-
-
Detailed Protocol:
-
3-(Pyridin-2-yl)propyl bromide is reacted with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.[2]
-
The resulting N-(3-(pyridin-2-yl)propyl)phthalimide is then cleaved, typically by treatment with hydrazine hydrate in refluxing ethanol, to release the primary amine.[2]
-
The phthalhydrazide byproduct is filtered off, and the desired amine is isolated from the filtrate and purified.
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Method 3: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of 3-(pyridin-2-yl)propan-1-ol to the corresponding amine.
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Reaction Scheme: Py-CH₂CH₂CH₂-OH + Phthalimide + PPh₃ + DIAD → Py-CH₂CH₂CH₂-N(CO)₂C₆H₄ → Py-CH₂CH₂CH₂NH₂
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Detailed Protocol:
-
A solution of 3-(pyridin-2-yl)propan-1-ol, phthalimide, and triphenylphosphine (PPh₃) in an anhydrous solvent like THF is cooled in an ice bath.[2]
-
Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) is added dropwise to the cooled solution.[2]
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The reaction is allowed to warm to room temperature and stirred until completion.
-
The intermediate N-alkylated phthalimide is then isolated and subsequently deprotected using hydrazine as described in the Gabriel synthesis.
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Reactivity
The chemical reactivity of 3-(Pyridin-2-yl)propan-1-amine is characterized by the distinct properties of its primary amine and pyridine moieties.
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Amine Group Reactions: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, Schiff base formation with aldehydes and ketones, and reaction with isothiocyanates to form thiourea derivatives.[2]
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Pyridine Ring Reactions: The pyridine ring is a weak base and can be protonated or alkylated at the nitrogen atom. It can also participate in electrophilic aromatic substitution reactions, although it is generally less reactive than benzene. The presence of the propylamino substituent will direct incoming electrophiles.
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Chelating Agent: The molecule can act as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of both the pyridine ring and the amino group to form stable chelate complexes.[2]
Applications in Drug Development
The structural motif of 3-(Pyridin-2-yl)propan-1-amine is found in a number of biologically active compounds, making it a valuable scaffold for drug discovery and development.
Precursor for Selective Serotonin Reuptake Inhibitors (SSRIs)
One of the most significant applications of 3-(Pyridin-2-yl)propan-1-amine is as a key intermediate in the synthesis of compounds with potential activity as Selective Serotonin Reuptake Inhibitors (SSRIs).[2] SSRIs are a class of drugs widely used to treat depression and anxiety disorders.
Derivatives, such as 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine (the active ingredient in the antihistamine chlorphenamine), have been shown to inhibit the serotonin transporter (SERT).[2][5] This suggests that the 3-(pyridin-2-yl)propan-1-amine scaffold can be modified to create potent and selective inhibitors of serotonin reuptake. Molecular docking studies have indicated that these types of compounds can bind effectively to the 5-HT1A serotonin receptor.[2]
Antimicrobial Agents
Derivatives of 3-(Pyridin-2-yl)propan-1-amine have also demonstrated promising antimicrobial activity. Specifically, 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine derivatives have shown considerable activity against a range of human pathogens, including E. coli, S. typhi, and B. subtilis.[2] This highlights the potential for developing novel antimicrobial agents based on this chemical scaffold.
Visualizations
Synthetic Workflow
Caption: Synthetic routes to 3-(Pyridin-2-yl)propan-1-amine.
SSRI Mechanism of Action
Caption: Simplified signaling pathway for SSRIs.
Safety and Handling
3-(Pyridin-2-yl)propan-1-amine is classified as harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water.
Conclusion
3-(Pyridin-2-yl)propan-1-amine is a chemical compound with significant potential in organic synthesis, particularly in the development of new therapeutic agents. Its versatile reactivity, stemming from the presence of both a primary amine and a pyridine ring, allows for the construction of a diverse range of molecular architectures. The established link to the development of SSRIs and antimicrobial compounds underscores its importance in medicinal chemistry. Further research to fully elucidate its experimental physicochemical properties and to explore its utility in other areas of chemical and biological science is warranted.
References
- 1. 3-(Pyridin-2-yl)propan-1-amine | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Pyridin-2-yl)propan-1-amine|Research Chemical [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Chlorphenamine - Wikipedia [en.wikipedia.org]
